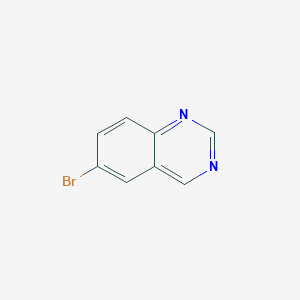

6-Bromoquinazoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQBSQZDZFVMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590187 | |

| Record name | 6-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-21-7 | |

| Record name | 6-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Bromoquinazoline

De Novo Synthetic Routes for 6-Bromoquinazoline Construction

The de novo synthesis of the this compound ring system involves the construction of the heterocyclic core from acyclic or simpler cyclic precursors. mdpi.com These methods are fundamental for accessing the scaffold and have evolved from classical procedures to more efficient and sustainable approaches.

Traditional syntheses of the this compound core often commence with appropriately substituted aniline (B41778) derivatives, such as 5-bromoanthranilic acid or its amide counterpart, 2-amino-5-bromobenzamide (B60110). A common and long-standing method involves the condensation of a 2-aminobenzamide (B116534) derivative with a one-carbon source.

For instance, 6-bromoquinazolin-4(3H)-one can be prepared by reacting 2-amino-5-bromobenzamide with paraformaldehyde in the presence of iodine in ethanol. mdpi.com The mechanism of this reaction involves an initial condensation between the amino group of the benzamide (B126) and formaldehyde (B43269) to form a Schiff base intermediate. This is followed by an iodine-mediated oxidative cyclization. The iodine acts as an oxidant to facilitate the ring closure and subsequent aromatization to yield the quinazolinone ring system.

Another classical approach involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate in ethanol. nih.gov This reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization upon heating to form the key 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one intermediate. nih.gov These classical methods, while effective, often require harsh conditions and may generate stoichiometric byproducts.

Modern synthetic chemistry has focused on refining classical methods to improve yields, reduce reaction times, and enhance substrate scope. High-yielding preparations are crucial for the efficient production of this compound and its derivatives for further elaboration.

A notable high-yielding synthesis of 6-bromoquinazolin-4(3H)-one involves the reaction of 2-amino-5-bromobenzamide with paraformaldehyde and iodine in ethanol, affording the product in a 91% yield. mdpi.com Similarly, the synthesis of the key intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one from 5-bromoanthranilic acid and phenyl isothiocyanate can achieve yields as high as 83.2%. nih.gov

Furthermore, the 6-bromoquinazolin-4(3H)-one can be readily converted to the more reactive 6-bromo-4-chloroquinazoline (B1286153), a key precursor for many derivatization reactions. This is typically achieved by treatment with phosphoryl chloride (POCl₃), often in the presence of a base like triethylamine, to afford the chlorinated product in high yields, such as 85%. mdpi.com These modernized procedures represent robust and efficient routes to key this compound intermediates.

In line with the principles of green chemistry, recent research has aimed to develop more atom-economical and environmentally benign synthetic routes. longdom.org Atom economy, a concept developed by Barry Trost, emphasizes maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org

A prime example of a sustainable approach that could be adapted for bromo-substituted analogues is the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide (CO₂) in water, proceeding without the need for a catalyst. researchgate.netclockss.org This method is highly atom-economical as it incorporates CO₂ directly into the heterocyclic ring, with water being the only byproduct. researchgate.net Applying this strategy to 2-amino-5-bromobenzonitrile (B185297) would offer a green pathway to this compound-2,4(1H,3H)-dione. Such methods, which utilize renewable feedstocks, environmentally benign solvents like water, and avoid hazardous reagents, represent the future of sustainable chemical synthesis. longdom.org

Modernized and High-Yielding Preparative Methods

Functionalization and Derivatization Strategies Utilizing the Bromo-Substituent of this compound

The bromine atom at the 6-position of the quinazoline (B50416) ring is the key to its synthetic utility, acting as a versatile handle for introducing a wide range of functional groups and building molecular complexity. This is primarily achieved through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are extensively used to functionalize the 6-position of the quinazoline core. nih.govnobelprize.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for forming carbon-carbon bonds. mdpi.comwikipedia.org The this compound scaffold is an excellent substrate for this reaction. For example, 6-bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one has been successfully coupled with various aryl-, heteroaryl-, and alkylboronic acids. nih.govmdpi.com Studies have shown that the this compound substrate provides superior yields compared to its 6-chloro counterpart under similar reaction conditions. nih.govmdpi.com Common catalyst systems for this transformation include palladium complexes with specialized phosphine (B1218219) ligands, such as [PdCl₂(dcpf)] (bis-(dicyclohexylphosphino)ferrocene]dichloropalladium(II)), in the presence of a base like K₃PO₄. nih.govmdpi.com

Sonogashira Reaction: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgscirp.org This reaction is widely used to introduce alkynyl moieties, which are themselves versatile functional groups. While direct examples involving this compound are less common in literature compared to the more reactive 6-iodoquinazolines, the principles are directly applicable. nih.govmdpi.com The known reactivity trend for halides in palladium catalysis (I > Br > Cl) confirms the feasibility of using this compound as a substrate for Sonogashira couplings to produce 6-alkynylquinazolines. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a method for C-C bond formation and vinylation. wikipedia.orgorganic-chemistry.org The reaction of 6-bromo-substituted heterocycles, such as 6-bromo-1H-indazole, with alkenes demonstrates the potential of this methodology for functionalizing the 6-position of the quinazoline ring. beilstein-journals.org This allows for the introduction of vinyl groups, which can be further manipulated.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to 6-bromoquinazolinone derivatives. For instance, 6-bromoquinazolin-4(3H)-one can be coupled with amines such as morpholine (B109124) or 1-(2-fluorophenyl)piperazine. researchgate.net These reactions are typically catalyzed by a palladium source like palladium(II) acetate (B1210297) in combination with a bulky phosphine ligand, such as Xantphos, and a strong base like potassium tert-butoxide. researchgate.net This method provides a direct and efficient route to a variety of 6-aminoquinazoline derivatives.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on this compound Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromoquinazolin-4(3H)-one derivative | Arylboronic acid | PdCl₂(dcpf) / K₃PO₄ | 6-Arylquinazolin-4(3H)-one derivative | nih.gov, mdpi.com |

| Buchwald-Hartwig | 6-Bromoquinazolin-4(3H)-one | Morpholine | Pd(OAc)₂ / Xantphos / K-t-BuO | 6-(Morpholin-4-yl)quinazolin-4(3H)-one | researchgate.net |

| Suzuki-Miyaura | This compound | 4-(Pyridin-2-yl)boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 6-(4-(Pyridin-2-yl))quinazoline | mdpi.com |

Beyond metal-catalyzed reactions, the bromine atom on the this compound ring can also be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process.

This pathway is particularly effective with soft nucleophiles. Research has shown that the bromine at the C-6 position can be substituted by nucleophiles such as amines, thiols, and azides under appropriate conditions. The introduction of an azide (B81097) group, for example, provides a handle for subsequent "click chemistry" applications, further highlighting the synthetic versatility of the this compound intermediate.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound, which can then react with various electrophiles. wikipedia.org This reaction is particularly useful for creating carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom can be exchanged with an electropositive metal, typically lithium, to generate a highly reactive 6-quinazolinyllithium species.

This transformation is generally achieved by treating the this compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions. tcnj.edu The resulting aryllithium intermediate is a potent nucleophile.

Key aspects of this methodology include:

Reaction Conditions: The exchange is typically rapid and kinetically controlled. wikipedia.org Low temperatures are crucial to ensure chemoselectivity, especially when other electrophilic sites are present in the molecule. tcnj.edu

Intermediate Reactivity: The generated 6-quinazolinyllithium is a powerful intermediate that can be trapped with a wide range of electrophiles.

Applications: This method allows for the introduction of various functional groups at the C6 position, which is not easily achievable through other means. For instance, the Parham cyclization utilizes a lithium-halogen exchange to form a lithiated arene, which can then undergo an intramolecular reaction to form heterocyclic structures. wikipedia.org

Table 1: Examples of Electrophiles Used in Metal-Halogen Exchange Reactions

| Electrophile | Resulting Functional Group |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Isocyanates | Amides |

| Alkyl Halides | Alkyl groups |

| Boronic Esters | Boronic Acid/Ester |

This strategy significantly broadens the synthetic utility of this compound, enabling the creation of derivatives with diverse substituents at the C6 position.

Transition Metal-Free Transformations Involving the C-Br Bond

While transition metal-catalyzed reactions like Suzuki and Heck couplings are common for functionalizing aryl halides, there is a growing interest in transition-metal-free alternatives to reduce costs and avoid potential heavy metal contamination in final products, particularly in pharmaceuticals. d-nb.inforsc.org These methods often rely on different activation mechanisms, such as those involving hypervalent iodine reagents or radical pathways. rsc.orgnih.gov

For this compound, transition-metal-free approaches can offer unique reactivity. Diaryliodonium salts, for example, have emerged as powerful arylating agents for C-H and N-H bonds under metal-free conditions. nih.gov Although direct C-Br arylation using these reagents is less common, related strategies focus on activating C-H bonds in other parts of the molecule or a coupling partner.

Another area involves base-promoted homocoupling or reactions with activated C-H compounds. While specific examples for this compound are still emerging, the broader field of transition-metal-free C-H functionalization provides a promising avenue for future research. rsc.orgsioc-journal.cn These reactions are advantageous due to their lower cost, reduced waste, and higher atom economy compared to traditional cross-coupling methods. rsc.org

Modification of the Quinazoline Core of this compound

The C2 and C4 positions of the quinazoline ring are highly susceptible to modification, offering key sites for introducing molecular diversity.

Functionalization at C4: The C4 position is particularly activated towards nucleophilic substitution, especially when a good leaving group like chlorine is present. rroij.com A common synthetic strategy involves the conversion of 6-bromoquinazolin-4(3H)-one to 6-bromo-4-chloroquinazoline using reagents like phosphoryl chloride (POCl₃). mdpi.comrroij.com This chlorinated intermediate readily reacts with a variety of nucleophiles.

Amination: Reaction with primary or secondary amines (including anilines) yields 4-aminoquinazoline derivatives. This is a widely used method for synthesizing biologically active compounds, such as potential kinase inhibitors. mdpi.comontosight.ai

Alkoxylation/Thiolation: Alcohols and thiols can displace the chlorine to form 4-alkoxy or 4-thioether quinazolines, respectively.

Functionalization at C2: The C2 position can also be functionalized, often starting from precursors like 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. The thiol group at C2 can be alkylated or otherwise modified. nih.gov In other approaches, groups like methylsulfonyl can be installed at the C2 position, which can then act as leaving groups for substitution reactions or modulate the electronic properties of the molecule.

These modifications are often performed sequentially, allowing for the controlled build-up of complex substitution patterns on the this compound core.

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. libretexts.org In the this compound system, regioselective reactions can target specific C-H bonds on the heterocyclic core. While the functionalization of C2 and C4 via substitution is common, direct C-H functionalization presents a more atom-economical approach.

The inherent electronic properties of the quinazoline ring direct where these reactions occur. The pyrimidine (B1678525) ring is generally electron-deficient, making its C-H bonds susceptible to certain types of functionalization, while the benzene (B151609) ring's reactivity is influenced by the fused pyrimidine system and the bromine substituent.

While the literature specifically detailing regioselective C-H functionalization on the this compound backbone is still developing, general principles from indole (B1671886) and quinoline (B57606) chemistry can be applied. mdpi.comfrontiersin.org For instance, directing groups can be used to steer a catalyst to a specific C-H bond, such as at the C5 or C8 positions, although this is a challenging task due to the multiple potential reaction sites. mdpi.com The bromination of 4-methylquinazoline, for example, shows regioselectivity for the C6 position due to the directing effect of the existing methyl group.

Functionalization at Peripheral Positions (e.g., C2, C4)

Synthesis of Complex Architectures Incorporating the this compound Moiety

This compound is a valuable building block for constructing larger, more complex molecular architectures, many of which have applications in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling this compound with various aryl- or vinyl-boronic acids or esters. nih.govmdpi.com This method allows for the synthesis of 6-arylquinazolines, which are scaffolds for numerous biologically active agents. For example, 6-aryl-2-styrylquinazolin-4(3H)-ones have been synthesized and evaluated for their anticancer and antimicrobial properties. mdpi.com Similarly, complex pyridine-urea scaffolds have been attached to the C6 position via Suzuki coupling for the development of novel anticancer agents. nih.gov

Heck and Sonogashira Couplings: These reactions enable the introduction of alkenyl and alkynyl groups, respectively, at the C6 position, further expanding the structural diversity of accessible molecules.

Multi-component and Sequential Reactions: Chemists often combine several reactions to build complex structures. For instance, a synthetic route might involve initial nucleophilic substitution at the C4 position, followed by a Suzuki-Miyaura cross-coupling at the C6 position to assemble a polysubstituted quinazoline. mdpi.comrroij.com This modular approach is highly efficient for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Through these advanced methodologies, this compound has proven to be an indispensable starting material for the synthesis of a vast array of complex and functionally rich molecules.

Exploration of Biological Activities and Mechanistic Insights for 6 Bromoquinazoline Derivatives

Targeted Investigation of Enzyme Modulation by 6-Bromoquinazoline Scaffolds

The this compound framework has been extensively utilized in the design of potent and selective enzyme inhibitors. These derivatives have shown remarkable efficacy in modulating the activity of various enzyme families, most notably kinases and, to a lesser extent, other biocatalytic systems.

Kinase Inhibition Studies and Mechanistic Elucidation

The quinazoline (B50416) core is a well-established scaffold for developing kinase inhibitors, and the 6-bromo substitution has proven to be a key feature in several potent compounds targeting the epidermal growth factor receptor (EGFR), a tyrosine kinase frequently dysregulated in cancer. nih.govresearchgate.net Several FDA-approved drugs, such as Gefitinib (B1684475), Erlotinib, and Lapatinib, are based on the quinazoline structure and highlight its importance in this therapeutic area. nih.gov

Research has demonstrated that the presence of a halogen atom at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov Structure-activity relationship (SAR) studies have revealed that substituents on an aniline (B41778) ring at the 4-position of the quinazoline, particularly those bearing lipophilic groups like halogens, are important as they occupy a lipophilic pocket in the ATP binding site of EGFR. mdpi.com

A series of 4-anilino-6-bromoquinazolines were synthesized and evaluated for their cytotoxic effects and EGFR tyrosine kinase (EGFR-TK) inhibition. While 2-unsubstituted derivatives were largely inactive, their 2-(4-chlorophenyl) substituted counterparts showed significant cytotoxicity. mdpi.com Molecular docking studies suggested these compounds bind effectively within the ATP binding site of EGFR. mdpi.com For instance, the combination of a 2-(4-chlorophenyl) group and a 4-(2,4-difluoroanilino) group on the this compound framework resulted in a derivative (compound 3l in the study) with significant inhibitory activity against EGFR-TK, comparable to the clinical drug Gefitinib. mdpi.com

Another study synthesized a series of 6-bromo quinazolin-4(3H)-one derivatives with a thio-benzyl moiety at the 2-position and a phenyl group at the 3-position. nih.gov One compound from this series, 8a , which features an aliphatic linker to the thiol group, was identified as the most potent, with IC₅₀ values of 15.85 µM against the MCF-7 cell line, showing greater potency than Erlotinib in this specific assay. nih.gov Molecular docking simulations predicted that compounds 8a and 8b from this series could establish desirable interactions with key residues in the EGFR active site, including Lys721, Leu694, and Met742, similar to Erlotinib. nih.gov

| Compound/Derivative Class | Target/Cell Line | Activity/Finding | Reference |

| 4-Anilino-6-bromoquinazolines | HeLa, MCF-7 | 2-(4-chlorophenyl) substituted derivatives showed significant cytotoxicity against HeLa cells. | mdpi.com |

| Derivative 3l (2-(4-chlorophenyl)-4-(2,4-difluoroanilino)-6-bromoquinazoline) | EGFR-TK | Exhibited significant inhibitory activity (LC₅₀ = 37.66 nM), comparable to Gefitinib (LC₅₀ = 31.44 nM). | mdpi.com |

| 6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (Derivative 8a ) | MCF-7, SW480 | Showed potent cytotoxic activity with IC₅₀ values of 15.85 µM (MCF-7) and 17.85 µM (SW480). | nih.gov |

| This compound derivatives (5a-5j ) | MCF-7, SW480 | All compounds showed desirable activity (IC₅₀ range: 0.53–46.6 µM). Compound 5b was stronger than cisplatin. | researchgate.net |

This table is interactive. Click on the headers to sort.

Protease Activity Profiling and Allosteric Modulation

Proteases are crucial enzymes involved in a vast array of physiological and pathological processes, making them attractive therapeutic targets. patsnap.com The inhibition of viral proteases, for example, is a successful strategy in treating infections like HIV. patsnap.comprimescholars.com While the broader quinazolinone scaffold has been investigated for protease inhibition, specific and extensive research focusing on this compound derivatives remains an area with significant potential for exploration.

One emerging mechanism for controlling enzyme function is allosteric modulation, where a small molecule binds to a site on the protease distinct from the active site, inducing a conformational change that alters its activity. rsc.org This approach can offer greater specificity compared to competitive inhibitors that target the highly conserved active site. rsc.org The identification of allosteric sites on viral proteases, such as those from flaviviruses, presents new opportunities for developing antiviral agents. mdpi.com

Although direct studies detailing this compound derivatives as allosteric modulators of proteases are not widely documented, the structural versatility of the quinazoline scaffold suggests its potential utility in this context. Future research could focus on screening this compound libraries against various proteases to identify novel allosteric inhibitors, leveraging the unique electronic and steric properties conferred by the bromine substituent to achieve high affinity and selectivity for cryptic allosteric pockets.

Interaction with Other Biocatalytic Systems

Beyond kinases, this compound derivatives have been shown to interact with other important biocatalytic systems. A notable example is their interaction with the mitochondrial electron transport chain. A study on ubiquinone derivatives revealed that 6-bromo- and 6-chloro-ubiquinone analogues can function as electron mediators. chemisgroup.us These compounds are reduced by succinate-ubiquinone reductase (Complex II) and can then be oxidized by cytochrome c. This allows them to effectively create a shunt for electrons, bypassing the ubiquinol-cytochrome c reductase complex (Complex III). chemisgroup.us This bypass of a key energy-conserving site demonstrates a specific interaction with components of the mitochondrial respiratory chain. chemisgroup.us

Additionally, the quinazoline scaffold has been explored for the inhibition of other enzymes, such as dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes. wikipedia.org A series of novel 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed as DPP-4 inhibitors, with one compound bearing a chloro-substitution on a phenyl moiety of a 6-bromo quinazoline ring showing promising inhibitory activity (IC₅₀ = 9.25 µM), comparable to the reference drug Sitagliptin. mims.com

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

The this compound scaffold has also been successfully employed to develop ligands that bind with high affinity and selectivity to various cell surface and intracellular receptors.

G Protein-Coupled Receptor (GPCR) Modulators

G protein-coupled receptors (GPCRs) represent the largest family of membrane-bound receptors and are major targets for drug discovery. uni.lu The 2-aminoquinazoline (B112073) heterocycle has emerged as a promising scaffold for designing new GPCR modulators.

Significant research has identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent and selective antagonist for the A₂A adenosine (B11128) receptor (A₂AAR), a GPCR that is a therapeutic target for neurodegenerative diseases and cancer. This compound demonstrated high affinity for the human A₂A receptor. Further studies involving substitutions at the C6- and C7-positions and the introduction of aminoalkyl chains at the C2-position have been conducted to enhance antagonist activity and improve solubility.

| Compound | Receptor Target | Binding Affinity (Kᵢ) | Antagonist Activity (IC₅₀) | Reference |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | hA₂AAR | 20 nM | > 30 µM | |

| Compound 5m (7-methyl derivative) | hA₂AAR | 5 nM | 6 µM | |

| Compound 10d (7-methyl with C2-aminoalkyl chain) | hA₂AAR | 15 nM | 5 µM |

This table is interactive. Click on the headers to sort.

Co-crystallization of 6-bromo-4-(furan-2-yl)quinazolin-2-amine bound to the A₂AAR revealed key interactions responsible for its high affinity. These include hydrogen bonds between the 2-aminoquinazoline ring and residues Asn253 and Glu169, π-stacking interactions with Phe168, and hydrophobic interactions involving the furan (B31954) ring. These structural insights provide a clear basis for the rational design of new A₂AAR antagonists based on the this compound scaffold.

Nuclear Receptor Ligands

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression and are pivotal in development, metabolism, and physiology. plos.orgmdpi.com They represent important targets for drugs treating a wide range of diseases, including cancer and metabolic disorders. plos.org Ligands for nuclear receptors are typically small, lipophilic molecules that can diffuse through the cell membrane to bind to their intracellular targets. nih.gov

The development of modulators for nuclear receptors, such as those involved in neurodegeneration, is an active area of research. uni-muenchen.de While the this compound scaffold has proven its versatility in binding to enzymes and GPCRs, its potential as a ligand for nuclear receptors is a less explored but promising field. The physicochemical properties of this compound derivatives—lipophilicity and the capacity for diverse substitutions—make them plausible candidates for binding within the hydrophobic ligand-binding pockets of nuclear receptors like PPARs or RARs. nih.gov Future screening campaigns and rational design efforts based on known nuclear receptor ligand pharmacophores could uncover novel activities for this compound class, expanding their therapeutic potential.

Ion Channel Modulation

The modulation of ion channels is a critical mechanism for altering cellular excitability and signaling. nih.gov While direct studies on this compound derivatives as primary ion channel modulators are not extensively documented in the provided context, related research on similar heterocyclic compounds provides a basis for their potential in this area. For instance, the modulation of voltage-gated ion channels (VGICs) is a known mechanism for many small molecule toxins and therapeutic agents. escholarship.org These channels are crucial for the propagation of electrical signals in neurons and other excitable cells. escholarship.org

Derivatives of other brominated heterocyclic compounds, such as 6-Bromo-2-mercaptotryptamine (BrMT), have been studied for their effects on Kv1.4 channel currents, demonstrating the potential for brominated scaffolds to influence ion channel kinetics. escholarship.org The interaction of small molecules with ion channels can occur through direct binding to the channel protein or by perturbing the cell membrane, thereby indirectly affecting channel function. escholarship.org The structural elements of these molecules, including hydrophobicity and geometry, are key determinants of their modulatory activity. escholarship.org Given the structural similarities and the known importance of the quinazoline nucleus in interacting with various biological targets, it is plausible that specifically designed this compound derivatives could be developed to target ion channels. Such targeting could offer therapeutic potential in neurological disorders, pain management, and other conditions where ion channel function is dysregulated. cam.ac.uk

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic design and synthesis of libraries of related compounds are fundamental to understanding structure-activity relationships (SAR). SAR studies aim to identify the chemical features of a molecule that are responsible for its biological activity. nih.gov

For this compound derivatives, several studies have involved the synthesis of rational library sets to derive SAR insights. nih.govresearchgate.net For example, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives (8a-8h ) were synthesized to evaluate the impact of different substitutions at the thiol position on their anticancer activity. nih.govresearchgate.net The results indicated that the nature of these substituents significantly affected the cytotoxic potency. nih.gov

Another study focused on the synthesis of 4-anilino-6-bromoquinazolines, with variations at the C-2 position and on the aniline ring. mdpi.com This work revealed that 2-unsubstituted derivatives were inactive, whereas the introduction of a 2-(4-chlorophenyl) group led to significant cytotoxicity. mdpi.com Furthermore, the type and position of halogen atoms on the aniline ring were also found to be crucial for activity. mdpi.com

The synthesis of these libraries typically involves multi-step reaction sequences. A common starting point is the bromination of anthranilic acid, followed by cyclization and subsequent modifications to introduce diversity at various positions of the quinazoline scaffold. nih.gov The characterization of these newly synthesized compounds is performed using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry to confirm their structures. nih.govresearchgate.net The biological data obtained from screening these libraries against cancer cell lines then allows for the elucidation of SAR, guiding the design of more potent and selective derivatives. nih.govnih.govresearchgate.net

| Compound/Derivative Series | Key Structural Features | Observed Biological Activity/SAR Insight | Reference |

| 5b | This compound with a meta-fluoro substitution on the phenyl moiety. | Potent induction of apoptosis in MCF-7 cells. | researchgate.netnih.gov |

| 6o and 6q | This compound derivatives. | Induced pre-G1 apoptosis and G2/M cell cycle arrest; increased caspase and Bax/Bcl-2 levels. | researchgate.net |

| 2g | This compound derivative. | Induced G1 phase arrest in MCF-7 cells. | researchgate.netresearchgate.net |

| 8a-8h | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives with varied substitutions at the thiol position. | Substitutions at the thiol position significantly influenced anticancer activity. | nih.govresearchgate.net |

| 4-anilino-6-bromoquinazolines | Varied substitutions at C-2 and on the aniline ring. | 2-(4-chlorophenyl) group was crucial for cytotoxicity; halogen substitutions on the aniline ring impacted activity. | mdpi.com |

Identification of Pharmacophoric Features for Target Engagement

Pharmacophore modeling is a crucial step in rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.netdovepress.com For this compound derivatives, several key pharmacophoric features have been identified that contribute to their target engagement, primarily in the context of anticancer activity.

Studies have revealed that the quinazoline core itself serves as a critical scaffold. The nitrogen atoms within the quinazoline ring, particularly N1 and N3, often act as hydrogen bond acceptors, which is a vital interaction for binding to the ATP-binding site of various kinases. nih.gov The presence of a halogen, such as bromine at the 6-position, has been shown to significantly improve the anticancer effects of these derivatives. nih.gov This enhancement is often attributed to the lipophilic nature of the bromo group, which can occupy a hydrophobic pocket within the target protein's active site. nih.gov

Furthermore, substitutions at other positions of the quinazoline ring play a significant role in defining the pharmacophore. For instance, an anilino group at the 4-position bearing lipophilic substituents like chloro or bromo groups is important for occupying a lipophilic pocket in the target. nih.gov In some series of this compound derivatives, a thio-benzyl moiety at the 2-position and a phenyl moiety at the 3-position are designed to improve electronic and hydrophobic interactions with the enzyme's active site. nih.gov The spatial arrangement of these features—hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—constitutes the pharmacophore essential for biological activity. researchgate.netdovepress.com

A study on a series of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones utilized computational tools to predict their molecular properties and potential biological activities. researchgate.net These predictions focus on features like drug-likeness and bioactivity scores, which are inherently linked to the pharmacophoric elements of the molecules. researchgate.net

The following table summarizes key pharmacophoric features identified in various this compound derivatives:

| Feature | Position on Quinazoline Ring | Role in Target Engagement |

| Quinazoline Nitrogen (N1) | 1 | Hydrogen Bond Acceptor |

| Quinazoline Nitrogen (N3) | 3 | Water-linked Hydrogen Bond Acceptor |

| Bromo Group | 6 | Occupies Lipophilic Pocket |

| Anilino Group Substituents | 4 | Occupy Lipophilic Pocket |

| Thio-benzyl/Phenyl Moieties | 2 and 3 | Enhance Electronic and Hydrophobic Interactions |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are instrumental in predicting the activity of new chemical entities and optimizing lead compounds. For this compound derivatives, QSAR studies help in understanding the structural requirements for their biological effects.

The development of a QSAR model involves several key steps, including the creation of a dataset of compounds with known activities, calculation of molecular descriptors, and the use of statistical methods to build and validate a predictive model. researchgate.netmdpi.com Molecular descriptors can be physicochemical properties or theoretical molecular descriptors that numerically represent the chemical structure. wikipedia.org

For instance, in a study of thiazolidine-4-one derivatives, descriptors such as MLFER_S (a measure of polarizability), GATSe2 (related to electronegativity), and the number of halogen atoms were found to positively correlate with antitubercular activity. nih.gov While this study was not on 6-bromoquinazolines, the principles are directly applicable. A hypothetical QSAR model for this compound derivatives might take the form of a multiple linear regression (MLR) equation:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn

Where 'c' represents the coefficients determined from the regression analysis. mdpi.com

The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (r²), which should ideally be greater than 0.6, and the cross-validated coefficient (q² or r²(CV)), which should be greater than 0.5 for a model to be considered acceptable. mdpi.com

While a specific, universally applicable QSAR model for all this compound derivatives is not available, studies on related quinazoline series have demonstrated the utility of this approach. For example, QSAR analyses have been successfully applied to xanthone (B1684191) derivatives to design novel anti-tuberculosis agents, highlighting the potential of this method to guide the synthesis of more potent compounds. nih.gov

In Vitro Pharmacological Characterization of Novel this compound Analogues

The in vitro pharmacological characterization of novel this compound analogues is a critical step in the drug discovery process, providing essential information about their biological effects on cells and specific molecular targets. This characterization typically involves a battery of assays to determine cytotoxicity, mechanism of action, and target engagement.

A common initial step is to evaluate the cytotoxic or antiproliferative activity of the synthesized compounds against various cancer cell lines. nih.govresearchgate.net The MTT assay is a standard colorimetric assay used for this purpose, which measures the metabolic activity of cells as an indicator of cell viability. nih.govresearchgate.net For example, a series of this compound derivatives were tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov

One study reported a series of 6-bromo-quinazoline-4(3H)-one derivatives, where compound 8a , featuring an aliphatic linker, showed the most potent activity against MCF-7 and SW480 cell lines with IC₅₀ values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. nih.govresearchgate.net Another series of this compound derivatives (5a-5j) also demonstrated significant cytotoxic effects against the same cell lines, with IC₅₀ values ranging from 0.53 to 46.6 µM. nih.govresearchgate.net Notably, compound 5b , with a fluoro substitution at the meta position of a phenyl moiety, was more potent than the standard chemotherapy drug cisplatin. nih.govresearchgate.net

The following table presents in vitro cytotoxicity data for selected this compound derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | > 100 |

| 8a | SW480 | 17.85 ± 0.92 | Erlotinib | 21.43 ± 1.85 |

| 5b | MCF-7 | 0.53-1.95 | Cisplatin | Not specified |

| 5b | SW480 | 0.53-1.95 | Cisplatin | Not specified |

| 2g | SW480 | 5.10 ± 2.12 | Not specified | Not specified |

| 2g | MCF-7 | 19.60 ± 1.13 | Not specified | Not specified |

Beyond cytotoxicity, in vitro studies also aim to elucidate the mechanism of action. For instance, apoptosis assays are conducted to determine if the compounds induce programmed cell death in cancer cells. nih.govresearchgate.net Cell cycle analysis can reveal if the compounds cause cell cycle arrest at a specific phase. researchgate.net For example, compound 2g was found to induce phase arrest in MCF-7 cells. researchgate.net

Target Identification and Validation Methodologies for this compound-Based Probes

Identifying the specific molecular targets of a bioactive compound is fundamental to understanding its mechanism of action and for further drug development. For this compound-based probes, various methodologies can be employed for target identification and subsequent validation. danaher.comnih.gov

One common approach is the use of molecular docking studies, which are computational methods that predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For many this compound derivatives, the epidermal growth factor receptor (EGFR) tyrosine kinase has been investigated as a plausible target due to the structural similarity of these compounds to known EGFR inhibitors like gefitinib and erlotinib. nih.govnih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the ATP-binding site of EGFR. nih.gov

Chemical proteomics is another powerful tool for target identification. danaher.comubiqbio.com This involves creating chemical probes, often by attaching a reactive group or a tag to the this compound scaffold, that can covalently bind to their protein targets. danaher.com These protein-probe complexes can then be isolated and the target protein identified using techniques like mass spectrometry. danaher.com

Once a potential target is identified, it must be validated to confirm its role in the observed biological effect. danaher.comnih.gov Target validation can be achieved through several methods:

Gene Knockdown/Knockout: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of the target protein in cells. danaher.comnih.gov If the cells become resistant to the this compound derivative after the target is knocked down, it provides strong evidence that the protein is indeed the target. danaher.com

Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the this compound compound to confirm inhibition. For instance, the inhibitory effect of compounds on EGFR tyrosine kinase activity can be directly measured. nih.gov

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein in the presence of a ligand. danaher.com Ligand binding typically stabilizes the target protein, leading to a higher melting temperature, which can be detected in cell lysates. danaher.com

These methodologies, from computational prediction to experimental validation, are crucial for unequivocally identifying the molecular targets of novel this compound-based probes and understanding their therapeutic potential.

Computational and Theoretical Chemistry Applications to 6 Bromoquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a foundational understanding of a molecule's intrinsic properties by solving approximations of the Schrödinger equation. These methods are crucial for characterizing the electronic structure, which dictates the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Orbitals, Electrostatic Potential, and Reactivity Descriptors

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. cenmed.com It is extensively used to study 6-bromoquinazoline derivatives, providing key insights into their chemical behavior. nih.govnih.gov

Molecular Orbitals (HOMO-LUMO): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. cenmed.com For this compound derivatives, DFT calculations, often using the B3LYP functional with a 6-31+G(d,p) basis set, are performed to determine the energies and spatial distributions of these orbitals. nih.gov In one study on S-substituted 6-bromo-3-phenylquinazolin-4(3H)-one derivatives, the HOMO was found to be located on the bromobenzene (B47551) and quinazolinone rings, as well as the sulfur atom, while the LUMO was distributed across the entire molecule. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a larger gap indicates higher kinetic stability and lower chemical reactivity. For instance, a derivative designated as compound 8a was found to have a HOMO-LUMO gap of 4.71 eV, making it more stable than a less active analogue (8c , 4.57 eV) and the reference drug Erlotinib (4.18 eV). nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. guidetopharmacology.orgmims.com For this compound derivatives, MEP analysis helps identify sites for molecular interactions. nih.gov The map uses a color spectrum where red indicates electron-rich regions (negative potential), which are favorable for electrophilic attack, and blue signifies electron-poor regions (positive potential), which are attractive to nucleophiles. nih.gov

Reactivity Descriptors: DFT calculations are also employed to compute a range of global reactivity descriptors that quantify different aspects of a molecule's reactivity. mims.com For derivatives of this compound, parameters such as total energy (E), enthalpy (H), Gibbs free energy (G), hardness (η), and softness (S) have been calculated. nih.gov A comparative study showed that a more active compound (8a ) was thermodynamically more stable (lower E, H, and G) and possessed a greater hardness value compared to a less active compound (8c ), confirming its higher stability and lower reactivity as suggested by its larger HOMO-LUMO gap. nih.gov

Table 1: DFT-Calculated Reactivity Descriptors for this compound Derivatives

| Descriptor | Compound 8a | Compound 8c | Erlotinib |

| HOMO (eV) | -6.93 | -7.02 | -6.36 |

| LUMO (eV) | -2.22 | -2.45 | -2.18 |

| Energy Gap (eV) | 4.71 | 4.57 | 4.18 |

| Hardness (η) | 2.35 | 2.28 | 2.09 |

| This table presents data from a DFT study on this compound derivatives, illustrating the calculated energies of frontier molecular orbitals and key reactivity descriptors. nih.gov |

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchical route to achieving high accuracy in describing electronic structure. wikipedia.orgmims.com

While DFT is widely applied to the this compound scaffold due to its computational efficiency, the use of more demanding high-level ab initio methods for this specific compound is not extensively documented in the available literature. nih.govnih.gov In principle, these methods could be used to obtain "gold standard" benchmark energies for this compound and its fundamental conformations. nih.gov Such high-accuracy calculations could serve to validate the results from more approximate methods like DFT, ensuring their reliability for predicting the properties of larger, more complex derivatives. However, the computational cost of high-level ab initio calculations increases rapidly with the size of the molecule, which currently limits their practical application to the larger drug-like derivatives of this compound. nih.gov

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. harvard.edu This process generates an energy landscape, which maps the potential energy of the molecule as a function of its geometric parameters, such as rotatable bonds. nih.govmims.com Identifying low-energy conformers is crucial because the three-dimensional shape of a molecule dictates how it interacts with biological targets.

For this compound derivatives, conformational analysis is an implicit but critical component of molecular modeling studies. While dedicated studies mapping the complete energy landscape of the isolated this compound molecule are not prominent, the exploration of conformational space is fundamental to both molecular docking and molecular dynamics simulations. nih.gov In these contexts, the goal is often to identify the specific conformation (the "bioactive conformation") that binds most favorably to a protein target. Molecular dynamics simulations, in particular, inherently explore the local conformational energy landscape of the ligand within the protein's binding site, revealing its flexibility and preferred binding pose. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend computational analysis from static structures to dynamic systems, providing powerful predictive tools for drug discovery. These techniques are used to simulate how this compound derivatives interact with biological macromolecules, such as enzymes, and how they behave in a physiological environment over time.

Molecular Docking for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. For many this compound derivatives, the primary target of interest is the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key protein in cancer signaling pathways. nih.govnih.gov

In these studies, the this compound derivative is computationally "docked" into the ATP-binding site of EGFR. The simulations calculate a binding energy score, which estimates the strength of the interaction. For example, in a study of 6-bromo-2-mercapto-3-phenylquinazolin-4-one derivatives, the most potent compound, 8a , exhibited a calculated binding energy of -6.7 kcal/mol with the EGFR receptor. nih.govnih.gov Another study on a different series of this compound derivatives found binding energies lower than that of the known EGFR inhibitor, Erlotinib. nih.gov

Beyond just predicting binding affinity, docking reveals the specific binding mode and key molecular interactions. These studies have shown that this compound derivatives can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the EGFR active site, such as Met769, Cys773, and Lys721. nih.govnih.gov This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for rationally designing more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.gov This technique is used to assess the stability of the ligand-protein complex predicted by molecular docking and to understand the flexibility of both the ligand and the protein.

For this compound derivatives, MD simulations have been performed on their complexes with EGFR. nih.gov In one such study, a 100-nanosecond simulation was conducted to evaluate the conformational stability of the enzyme-ligand complex. nih.gov The stability is assessed by analyzing parameters like the Root-Mean-Square Deviation (RMSD), which measures how much the protein's backbone atoms deviate from their initial position over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.gov Further analyses, including Root-Mean-Square Fluctuation (RMSF) of individual residues, the radius of gyration (Rg) of the complex, and the number of hydrogen bonds over time, provide deeper insights into the dynamic behavior and confirm the stability of the predicted binding mode. nih.gov These simulations have confirmed that potent this compound derivatives can form stable and lasting interactions within the EGFR binding pocket. nih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Calculations for Binding Affinity Prediction

Predicting the binding affinity between a ligand and its protein target is a primary goal of computer-aided drug design. frontierspartnerships.org Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are among the most rigorous and computationally intensive methods for calculating the relative binding free energies of a series of related ligands. researchgate.netresearchgate.net These alchemical free energy methods simulate a non-physical pathway to "morph" one molecule into another, allowing for the precise calculation of the free energy difference between them. nih.gov

The process involves creating a thermodynamic cycle that connects the binding free energies of two ligands (Ligand A and Ligand B) to their solvation free energies and the relative free energy of mutating one into the other, both in the solvated state and within the protein's binding site. researchgate.net By calculating the free energy changes around this cycle, the difference in binding affinity (ΔΔG) between the two ligands can be determined with high accuracy, often within 1 kcal/mol of experimental values. wikipedia.org

While direct FEP or TI studies specifically detailing this compound were not found in the surveyed literature, the principles of these methods are widely applied in drug discovery projects involving similar scaffolds, such as kinase inhibitors. researchgate.netbohrium.com For instance, computational studies on this compound derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have utilized molecular docking and molecular dynamics (MD) simulations to predict binding energies and modes. researchgate.netbohrium.commdpi.com Although less computationally demanding than FEP/TI, these methods provide valuable qualitative insights into ligand binding. FEP and TI represent the next step in refining these initial predictions, offering quantitative accuracy that can reliably guide lead optimization efforts. researchgate.net The implementation of FEP and TI is available in major molecular dynamics software packages like AMBER, GROMACS, and Schrödinger's FEP+. nih.govwindows.netnih.gov

Chemoinformatics and Bioinformatics Approaches

Chemoinformatics and bioinformatics offer a suite of tools to analyze and leverage the vast amount of chemical and biological data available, aiding in the design and discovery of new drugs based on the this compound core.

Virtual Screening of Compound Libraries Containing this compound Motifs

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. wikipedia.org This process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the knowledge of known active molecules. Structure-based virtual screening often employs molecular docking to predict the binding pose and affinity of compounds from a library against a target's binding site. wikipedia.org

In the context of this compound, virtual screening can be employed to explore how different substitutions on the quinazoline (B50416) core affect binding to a target like EGFR. researchgate.net Researchers can screen virtual libraries containing thousands to millions of this compound analogs to filter and prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. This approach significantly enriches the "hit rate" of screening campaigns. For example, studies have considered the this compound scaffold as a distinct category in virtual screening and molecular docking protocols to identify potential lead compounds. typeset.io

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. This model can be generated from the 3D structure of a protein-ligand complex or from a set of known active molecules.

Research on this compound derivatives has identified specific compounds with high cytotoxic activity against cancer cell lines. bohrium.commdpi.com For instance, in a series of novel 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, compound 8a was identified as the most potent against MCF-7 and SW480 cancer cell lines. bohrium.commdpi.com The structural features of such a highly active compound can be used to define a pharmacophore model. This model serves as a 3D query to search for other molecules in a database that match the required features, or as a blueprint for designing new derivatives with potentially enhanced activity. The results from one study delineated that their most active compound could be considered an "appropriate pharmacophore to develop as an anti-proliferative agent". bohrium.com This highlights the direct application of this technique in guiding the rational design of new anticancer agents based on the this compound scaffold. mdpi.com

Network Pharmacology Analysis of this compound Derivatives

Network pharmacology is an emerging discipline that aims to understand the effect of drugs from a systems-level perspective. researchgate.net Instead of the "one drug, one target" paradigm, it investigates the complex network of interactions between drug molecules, their multiple protein targets, and the associated disease pathways. frontierspartnerships.orgresearchgate.net This approach typically involves constructing and analyzing networks composed of drug-target, target-disease, and protein-protein interactions.

As of this writing, specific network pharmacology studies focused exclusively on this compound derivatives were not prominent in the searched literature. However, the approach is highly relevant. Quinazoline-based drugs, such as the EGFR inhibitors Gefitinib (B1684475) and Erlotinib, are known to interact with multiple targets and pathways. mdpi.com A network pharmacology analysis of this compound derivatives could elucidate their polypharmacology, predict potential off-target effects, identify synergistic target combinations, and reveal the broader biological mechanisms underlying their therapeutic effects or toxicity. frontierspartnerships.org By mapping the known targets of these compounds (like EGFR) onto protein-protein interaction and pathway networks, researchers could uncover new therapeutic indications or potential mechanisms of drug resistance.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties Using In Silico Methods

For a compound to be a successful drug, it must not only bind its target effectively but also possess favorable ADMET properties. windows.net Poor pharmacokinetics (what the body does to the drug) and toxicity are major causes of failure in drug development. In silico ADMET prediction uses computational models to estimate these properties early in the drug design process, allowing chemists to filter out compounds with likely unfavorable profiles. windows.netnih.gov

Note: Focus on the Methods of Characterization, Not the Resulting Data Itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution and the solid state. For 6-Bromoquinazoline, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC, NOESY)

While one-dimensional ¹H and ¹³C NMR spectra offer initial information on the chemical environments of protons and carbons, complex spin systems and overlapping signals often necessitate the use of two-dimensional (2D) NMR techniques for unambiguous assignment. sdsu.eduyoutube.comemerypharma.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is instrumental in identifying proton-proton coupling networks within the this compound molecule. sdsu.edu Cross-peaks in the COSY spectrum reveal which protons are scalar-coupled, typically through two or three bonds. This allows for the straightforward assignment of adjacent protons on the quinazoline (B50416) ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons, providing one-bond ¹H-¹³C connectivity. sdsu.eduprinceton.edu This is a crucial step in assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the entire molecular framework, the HMBC experiment is employed. This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com For this compound, HMBC is essential for identifying quaternary carbons (those without attached protons) by observing their long-range couplings to nearby protons. It also confirms the connectivity between different parts of the molecule, such as the fusion of the benzene (B151609) and pyrimidine (B1678525) rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. princeton.edu Cross-peaks in a NOESY spectrum indicate that the respective protons are close to each other in space (typically within 5 Å). This technique is particularly useful for confirming the regiochemistry and for studying the conformation of substituents on the quinazoline ring, should any be present.

Solid-State NMR for Polymorphic Studies and Amorphous Forms

The physical properties of a compound in the solid state can be significantly influenced by its crystalline form, a phenomenon known as polymorphism. Solid-state NMR (ssNMR) is a key technique for characterizing these different solid forms, as well as amorphous material, which lack long-range crystalline order. While solution NMR provides information on the time-averaged structure, ssNMR offers insights into the specific conformations and packing arrangements present in the solid state. researchgate.netresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to acquire high-resolution spectra of solid samples, allowing for the identification and differentiation of various polymorphs of this compound by observing differences in their chemical shifts and relaxation times.

Dynamic NMR for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is utilized to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation around single bonds. copernicus.orglibretexts.orgmontana.edu If this compound were to be functionalized with a substituent that exhibits restricted rotation, such as an amide group, DNMR could be employed to determine the energy barrier for this rotation. By acquiring NMR spectra at different temperatures, the rate of exchange between different conformers can be measured. At low temperatures, where the exchange is slow, separate signals for each conformer may be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. Analysis of this line-shape broadening allows for the calculation of the activation energy for the rotational barrier. montana.eduumn.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. bu.edu.eg

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. frontagelab.comresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass of an ion with very high accuracy (typically to within 5 ppm). frontagelab.comresearchgate.net This allows for the determination of the exact mass, from which a unique molecular formula can be derived. For this compound (C₈H₅BrN₂), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be clearly observed in the mass spectrum, and the exact mass measurement of the monoisotopic peak would definitively confirm its elemental formula. bu.edu.eg

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Structural Features

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing its resulting product ions. wikipedia.orgnationalmaglab.orglabmanager.com This method is crucial for confirming the structure of this compound by comparing its fragmentation pattern with that of known related compounds or theoretical predictions. The fragmentation pathways can reveal the connectivity of the ring system and the position of the bromine substituent.

Furthermore, LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is the gold standard for identifying metabolites in complex biological matrices. nih.govnih.govijpras.com If this compound were subjected to in vitro or in vivo metabolism studies, LC-MS/MS would be the method of choice to detect, identify, and quantify its metabolites. europa.eu By comparing the MS/MS spectra of the parent compound with those of potential metabolites, common fragment ions can be identified, and the site of metabolic modification (e.g., hydroxylation, glucuronidation) can be pinpointed. Specific scan modes, such as precursor ion scanning and neutral loss scanning, can be employed to selectively screen for metabolites that share a common structural feature or metabolic pathway with the parent drug. ijpras.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

The hyphenated techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in the analysis of this compound and its derivatives. These methods provide a powerful combination of separation and detection, allowing for both the assessment of purity and the real-time monitoring of chemical reactions.

In the synthesis of various this compound derivatives, both GC-MS and LC-MS are routinely employed to confirm the identity of the synthesized compounds and to determine their purity. nih.govresearchgate.net For instance, after synthesizing a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, mass spectroscopy is used to characterize the chemical structures. nih.gov The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the target compound. For example, the mass spectrum of one such derivative showed a molecular ion peak [M+] at m/z 438.1, corresponding to its calculated molecular weight. nih.gov

LC-MS, in particular, is a versatile technique for purity assessment and reaction monitoring, especially for compounds that may not be sufficiently volatile or thermally stable for GC analysis. mst.or.jp It allows for the separation of the target compound from starting materials, byproducts, and other impurities. nih.gov The mass spectrometer then provides mass information for each separated component, enabling their identification. mst.or.jp In the development of bispecific antibodies, for example, LC-MS is used to evaluate the purity of heterodimers by detecting and quantifying homodimeric impurities. nih.gov This principle is directly applicable to the analysis of this compound, where LC-MS can be used to detect and quantify trace impurities in a sample, ensuring it meets the required purity standards, often greater than 98% for commercial products. tcichemicals.comtcichemicals.com

Reaction monitoring by these techniques involves taking aliquots from a reaction mixture at different time points and analyzing them to track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired this compound derivative. chromatographyonline.com

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of its chemical structure. nih.gov This technique is crucial for establishing the absolute configuration of chiral molecules and for analyzing the intricate details of crystal packing in compounds like this compound and its derivatives. uhu-ciqso.es

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. This information is then used to construct a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsion angles. uhu-ciqso.es For complex molecules, especially those with multiple stereocenters, X-ray crystallography is often the only way to unambiguously determine the stereochemistry.

In the context of this compound derivatives, X-ray crystallography has been employed to confirm the structures of newly synthesized compounds. For instance, the structure of 2,4-dichloro-7-fluoroquinazoline, a related compound, was confirmed by single-crystal X-ray diffraction analysis. jst.go.jp Similarly, the structure of piperidinosulfonyl-substituted 6-bromo-quinazoline-2,4-dione was established using this technique. researchgate.net These analyses provide invaluable information about the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Understanding these interactions is critical as they can influence the physical properties of the solid, including its melting point, solubility, and stability.

Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining precise and accurate measurements of bond lengths and angles within a molecule. uhu-ciqso.es This technique provides a detailed three-dimensional map of the electron density within the crystal, from which the positions of individual atoms can be determined with high precision.

For this compound and its derivatives, SC-XRD allows for the exact determination of the geometry of the quinazoline ring system and the precise location of the bromine atom and any other substituents. jst.go.jpresearchgate.net The data obtained from SC-XRD, such as the unit cell dimensions and the space group, provide fundamental information about the crystal structure. For example, in the analysis of 2,4-dichloro-7-fluoroquinazoline, the unit cell parameters were determined to be a=3.8257 (3) Å, b=15.0664 (9) Å, and c=14.3453 (6) Å, with the crystal belonging to the P21/n space group. jst.go.jp

The refinement of the crystal structure model against the experimental diffraction data yields highly accurate values for bond lengths and angles. These parameters are crucial for understanding the electronic structure and reactivity of the molecule. For instance, any distortions in the quinazoline ring due to the presence of the bulky bromine atom or other substituents can be precisely quantified. This information is also vital for computational studies, such as density functional theory (DFT) calculations, where the experimentally determined geometry can be used as a starting point for theoretical modeling. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used for the identification of crystalline phases and the study of polymorphism. malvernpanalytical.comucmerced.edu Unlike single crystal X-ray diffraction, which requires a well-ordered single crystal, PXRD can be performed on a polycrystalline powder, making it a more accessible technique for routine analysis. pdx.edu

The PXRD pattern is a fingerprint of a crystalline solid, with each crystalline phase producing a unique diffraction pattern characterized by a specific set of peak positions and intensities. springernature.com By comparing the PXRD pattern of an unknown sample to a database of known patterns, such as the one maintained by the International Centre for Diffraction Data (ICDD), the crystalline phases present in the sample can be identified. ucmerced.edu

In the context of this compound, PXRD can be used to:

Confirm the identity of a synthesized batch: By comparing the experimental PXRD pattern to a reference pattern, one can verify that the correct crystalline form has been produced.

Assess the purity of a sample: The presence of peaks corresponding to other crystalline phases would indicate impurities.

Study polymorphism: Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties, such as solubility and stability. PXRD is a key tool for identifying and characterizing different polymorphic forms of this compound, which is of particular importance in the pharmaceutical industry where the specific polymorph of an active pharmaceutical ingredient must be controlled. In a study of 2-(x-chloroacetonyl)-3-p-fluorophenyl-6-bromoquinazoline-4(3H)-ones, powder X-ray diffraction analysis was used to characterize the synthesized complexes. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful analytical technique for identifying functional groups and providing a unique "molecular fingerprint" of a compound. uomustansiriyah.edu.iqspectroscopyonline.com These techniques probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the bonds connecting them.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength or wavenumber. uomustansiriyah.edu.iq Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis. For this compound and its derivatives, IR spectroscopy can be used to identify key functional groups, such as:

C=N and C=C stretching vibrations within the quinazoline ring system.

C-H stretching and bending vibrations of the aromatic rings. nih.gov